molecular formula C13H30IN9O8P2 B12941063 (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt

(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt

Cat. No.: B12941063
M. Wt: 629.29 g/mol
InChI Key: FVTFHHDVLNQSME-AVAGOIHISA-N
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Description

(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative, an iodo group, and a phosphate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt typically involves multiple steps:

    Formation of the Bicyclic Hexane Core: The bicyclic hexane core can be synthesized through a Diels-Alder reaction, followed by selective reduction and functional group modifications.

    Introduction of the Purine Derivative: The purine derivative is introduced via nucleophilic substitution reactions, where the iodo group is added using iodine and a suitable base.

    Phosphorylation: The phosphate ester is formed through phosphorylation reactions using phosphoric acid derivatives under controlled conditions.

    Formation of the Tetraammonium Salt: The final step involves the neutralization of the compound with ammonium hydroxide to form the tetraammonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and purine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of deiodinated derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its purine derivative is of particular interest for the development of antiviral and anticancer agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound can inhibit certain enzymes, disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in having a purine base and phosphate groups.

    Guanosine Monophosphate (GMP): Another purine derivative with phosphate groups.

    Cyclic Adenosine Monophosphate (cAMP): A cyclic nucleotide with a purine base.

Uniqueness

The uniqueness of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt lies in its bicyclic structure and the presence of an iodo group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H30IN9O8P2

Molecular Weight

629.29 g/mol

IUPAC Name

tetraazanium;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonatooxy-1-bicyclo[3.1.0]hexanyl]methyl phosphate

InChI

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1

InChI Key

FVTFHHDVLNQSME-AVAGOIHISA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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